molecular formula C24H20F2N2O3 B2449752 N-(4-fluorophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850905-94-1

N-(4-fluorophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Cat. No. B2449752
CAS RN: 850905-94-1
M. Wt: 422.432
InChI Key: XIXQXZYXIHGWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a useful research compound. Its molecular formula is C24H20F2N2O3 and its molecular weight is 422.432. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnostic Applications

  • PET Imaging in Neuroscience : A study evaluated two 18F-labeled PET ligands for their kinetics in the monkey brain and for in vitro and in vivo imaging of the translocator protein (TSPO) in the infarcted rat brain. These compounds, including derivatives of similar complex structures, were used for visualizing the increase in TSPO expression, indicating their potential for neuroimaging applications (Yui et al., 2010).

Drug Synthesis and Modification

  • Novel Sulfonamide Derivatives : Research into sulfonamide derivatives with acetamide components has shown the potential for creating compounds with significant anticancer activity. This includes the synthesis of various derivatives targeting breast and colon cancer cell lines, highlighting the versatility of acetamide derivatives in medicinal chemistry (Ghorab et al., 2015).
  • Fluoroquinolone Antibacterial Agents : The design and synthesis of fluoroquinolones with specific substituents, including aminophenyl groups, have led to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This demonstrates the role of acetamide derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

Understanding Biological Activity

  • Binding Studies and Molecular Interactions : Studies have explored the binding characteristics of novel ligands for peripheral benzodiazepine receptors, using compounds with complex acetamide structures. These studies contribute to a better understanding of the molecular interactions and potential therapeutic targets for neurological conditions (Chaki et al., 1999).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3/c25-17-6-4-16(5-7-17)14-28-13-12-20-21(24(28)30)2-1-3-22(20)31-15-23(29)27-19-10-8-18(26)9-11-19/h1-11H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXQXZYXIHGWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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